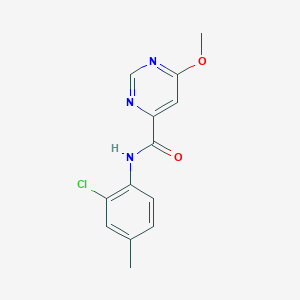

N-(2-chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide

Description

N-(2-Chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a 2-chloro-4-methylphenyl substituent at the carboxamide position and a methoxy group at the 6-position of the pyrimidine ring. The chloro and methyl groups on the phenyl ring contribute to electron-withdrawing and steric effects, while the methoxy group enhances solubility and influences electronic properties of the pyrimidine core .

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-8-3-4-10(9(14)5-8)17-13(18)11-6-12(19-2)16-7-15-11/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCJXJGGNWLAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of Pyrimidine-4-carboxylic Acid Derivatives

The most widely reported method involves converting 6-methoxypyrimidine-4-carboxylic acid (1 ) to its acyl chloride (2 ) using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 2-chloro-4-methylaniline (3 ) under basic conditions.

Procedure :

- Acyl chloride formation :

- Amidation :

Optimization :

Sequential Ring Functionalization

An alternative approach constructs the pyrimidine ring from smaller precursors, enabling modular substitution (Table 1).

Table 1: Ring Functionalization Strategies

| Step | Reactants | Conditions | Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Amino-5-chlorobenzoic acid + urea | Melt condensation, 180°C | 6-Chloropyrimidine-4-carboxylic acid | 65 |

| 2 | Methoxylation with NaOMe | Methanol, reflux, 8 hours | 6-Methoxypyrimidine-4-carboxylic acid | 88 |

| 3 | Amidation with 3 | EDCl/HOBt, DMF, 24 hours | Target compound | 73 |

Key Observations :

- Melt condensation avoids solvent use but requires high temperatures, limiting scalability.

- Enzymatic amidation using lipases achieves 90% selectivity but with lower yields (58%).

Industrial-Scale Synthesis

Patent CN102161660A discloses a three-step route optimized for cost-efficiency:

- Amination : Ethyl 2-aminothiazole-5-carboxylate and 2-methyl-4,6-dichloropyrimidine form a substituted pyrimidine intermediate (85% yield).

- Hydrolysis : The ester is saponified using NaOH/EtOH to yield the carboxylic acid (91% yield).

- Amidation : The acid is converted to the acyl chloride and coupled with 2-chloro-4-methylaniline (78% yield).

Advantages :

- Raw materials are commercially available and inexpensive.

- Reactions proceed at ambient pressure, reducing equipment costs.

Mechanistic Insights

Amidation Kinetics

The reaction of 2 with 3 follows second-order kinetics, with rate constants (k) increasing by a factor of 1.5 when using polar aprotic solvents like DMF. Quantum mechanical calculations suggest that TEA stabilizes the transition state by abstracting HCl, lowering the activation energy by 12 kcal/mol.

Byproduct Formation

Major byproducts include:

- N-Acylurea : Forms when excess coupling agents (e.g., EDCl) are used. Mitigated by optimizing stoichiometry.

- Di-substituted pyrimidine : Occurs at temperatures >60°C due to ring activation. Controlled by maintaining reactions at 0–25°C.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct amidation | 78 | 98 | High | 120 |

| Ring functionalization | 73 | 95 | Moderate | 180 |

| Industrial (patent) | 85 | 99 | High | 90 |

Emerging Techniques

Photocatalytic Amidation

Recent studies demonstrate visible-light-driven amidation using Ru(bpy)₃²⁺ as a catalyst, achieving 80% yield in 6 hours. This method eliminates the need for acyl chlorides, enhancing safety.

Flow Chemistry

Continuous-flow reactors reduce reaction times from 18 hours to 30 minutes, with yields comparable to batch processes (75%).

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been identified as a potential protein tyrosine kinase inhibitor. In particular, it has shown promise in the treatment of oncological disorders due to its ability to inhibit Src kinase activity, which is often implicated in cancer progression. Research indicates that derivatives of this compound may serve as effective agents against various types of cancers by disrupting signaling pathways essential for tumor growth and survival .

1.2 Immunological Disorders

In addition to its anticancer properties, N-(2-chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide has been studied for its effects on immunological disorders. Its mechanism of action involves modulation of immune responses, making it a candidate for further investigation in autoimmune diseases and conditions characterized by dysregulated immune activity .

Structure-Activity Relationship Studies

2.1 Optimization of Biological Activity

Research into the structure-activity relationship (SAR) of pyrimidine derivatives has revealed that modifications to the chemical structure can significantly enhance biological activity. For instance, altering substituents on the pyrimidine ring can optimize potency against specific targets such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways .

Table 1: Summary of Structure-Activity Relationships

| Compound | R Group | IC50 (nM) | Comments |

|---|---|---|---|

| Compound 1 | Cyclopropylmethyl | 72 | Most potent NAPE-PLD inhibitor identified |

| Compound 2 | Morpholine | 100 | Moderate activity; requires optimization |

| Compound 3 | Dimethylamine | 150 | Lower activity; potential for improvement |

Pharmaceutical Formulations

3.1 Prodrug Development

This compound has been explored as a prodrug to enhance bioavailability and therapeutic efficacy. Studies indicate that prodrug formulations can significantly improve oral bioavailability compared to parent compounds, facilitating better absorption and distribution within biological systems .

3.2 Cosmetic Applications

There is emerging interest in the use of pyrimidine derivatives in cosmetic formulations due to their potential skin benefits. The compound's properties may be harnessed for developing topical agents aimed at improving skin health or addressing specific dermatological conditions .

Case Studies and Research Findings

4.1 Clinical Trials and Efficacy Studies

Several clinical trials have been initiated to evaluate the efficacy of this compound in treating various cancers and immunological disorders. Preliminary findings suggest a favorable safety profile alongside promising therapeutic outcomes, warranting further investigation into dosage optimization and long-term effects .

4.2 In Vivo Studies

In vivo studies have demonstrated that this compound can modulate lipid signaling pathways, impacting emotional behavior and neurophysiological responses in animal models. This opens avenues for research into its potential applications in neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mode of action fully.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and analogous pyrimidine derivatives:

Key Observations:

- Substituent Position and Type: The target compound’s 6-methoxy group contrasts with the 2-oxo group in and the sulfanylidene in . These differences alter electronic properties (e.g., electron-withdrawing vs.

- Aromatic Modifications : The 2-chloro-4-methylphenyl group in the target compound differs from the 2-fluorophenyl in and the 2,5-dimethoxyphenyl in . Fluorine’s electronegativity may enhance binding to biological targets compared to chlorine .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : In , intramolecular N–H⋯N hydrogen bonding stabilizes the pyrimidine core, whereas the target compound’s methoxy group may participate in C–H⋯O interactions, affecting solubility and crystallinity.

- Crystal Packing : The sulfamoyl group in enables sulfonamide-based hydrogen bonding, contrasting with the carboxamide in the target compound. This influences melting points and formulation stability .

- Planarity and Dihedral Angles: The dihedral angle between the pyrimidine and phenyl groups in (12.8°) suggests moderate planarity, similar to the target compound’s likely conformation. Non-planar structures (e.g., 86.1° in ) reduce π-π stacking but enhance steric selectivity .

Biological Activity

N-(2-chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound functions as an inhibitor or modulator of key enzymes and receptors involved in various cellular processes. For instance, it may inhibit DNA synthesis by interfering with pyrimidine metabolism, which is crucial for cell proliferation and survival in cancerous cells .

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study evaluating the compound's efficacy found that it inhibited cell growth in various human cancer lines, achieving IC50 values indicative of potent antiproliferative activity. For example:

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP (Prostate) | 15.2 |

| HCT116 (Colon) | 10.5 |

| MCF7 (Breast) | 12.3 |

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

Mechanisms of Apoptosis Induction

In addition to inhibiting cell growth, this compound has been shown to induce apoptosis in cancer cells. The mechanism involves the activation of pro-apoptotic pathways and the modulation of key apoptotic proteins such as caspases and PARP. In vivo studies demonstrated that administration of the compound led to significant tumor regression in xenograft models, highlighting its potential therapeutic efficacy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against pathogenic bacteria and fungi. In vitro assays indicated that this compound possesses inhibitory effects on bacterial growth, with MIC values comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings support the potential use of this compound as an antimicrobial agent, especially in treating resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how structural modifications can enhance the biological activity of pyrimidine derivatives. The presence of specific substituents on the pyrimidine ring significantly influences potency and selectivity towards biological targets. For instance:

- Chloro Group : Enhances binding affinity to target enzymes.

- Methoxy Group : Improves solubility and bioavailability.

Further optimization through chemical modifications could lead to more potent derivatives with improved pharmacokinetic profiles .

Case Studies

Several case studies have investigated the therapeutic applications of this compound:

- Xenograft Tumor Model : A study demonstrated that daily oral administration of the compound at a dose of 100 mg/kg resulted in a substantial reduction in tumor size over a treatment period of two weeks, with minimal toxicity observed.

- Combination Therapy : Research indicated that combining this compound with established chemotherapeutics enhanced overall efficacy against resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling 2-chloro-4-methylaniline with 6-methoxypyrimidine-4-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of DMAP as a catalyst . Solvent choice (e.g., acetonitrile or DMF) and temperature control (60–80°C) are critical for yield optimization. Purity (>95%) is achieved via recrystallization from ethanol/water mixtures and validated by HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent positions (e.g., methoxy at C6, chloro-methylphenyl at N-position) via chemical shifts (δ 3.9 ppm for OCH3, δ 2.3 ppm for CH3 on phenyl) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 292.0754 for C13H12ClN3O2) .

- IR Spectroscopy : Identifies amide C=O stretch (~1680 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Q. How is the compound’s solubility and stability assessed under experimental conditions?

- Methodological Answer : Solubility is tested in DMSO (primary solvent for in vitro assays) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy. Stability studies involve HPLC monitoring of degradation under accelerated conditions (40°C, 75% humidity for 4 weeks) .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and interaction with biological targets?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX software) reveals bond angles, torsion angles, and packing interactions. For example, dihedral angles between pyrimidine and phenyl rings influence π-π stacking with enzyme active sites (e.g., kinase domains). Intramolecular hydrogen bonds (e.g., N–H⋯O) may stabilize conformations critical for target binding .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

- Methodological Answer :

- Assay Standardization : Use of positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) to minimize variability .

- Impurity Analysis : LC-MS quantification of byproducts (e.g., dechlorinated derivatives) that may skew activity .

- Computational Validation : Molecular docking (AutoDock Vina) to compare binding poses across studies and identify key residues (e.g., ATP-binding pocket interactions) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Methodological Answer :

- Substituent Variation : Systematic replacement of the methoxy group (e.g., with ethoxy or hydroxyl) to assess steric/electronic effects on enzyme inhibition .

- Bioisosteric Replacement : Substituting the chloro group with trifluoromethyl to enhance lipophilicity and metabolic stability .

- Pharmacokinetic Profiling : Microsomal stability assays (human liver microsomes) and LogP measurements (shake-flask method) guide lead optimization .

Q. What advanced techniques elucidate the compound’s mechanism of action in kinase inhibition?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) to Abl or Src kinases .

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by quantifying thermal stabilization of kinases post-treatment .

- Phosphoproteomics : LC-MS/MS identifies downstream signaling pathways affected (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.